1-(3-Acetyl-5-bromophenyl)ethanone
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Overview
Description
1,1’-(5-Bromo-1,3-phenylene)diethanone is a chemical compound with the molecular formula C10H9BrO2 It is characterized by the presence of a bromine atom attached to a phenylene ring, which is further substituted with two ethanone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(5-Bromo-1,3-phenylene)diethanone typically involves the bromination of 1,3-phenylene diethanone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenylene ring.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(5-Bromo-1,3-phenylene)diethanone can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of tubular reactors for diazotization reactions, followed by bromination, is also a common approach in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
1,1’-(5-Bromo-1,3-phenylene)diethanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The ethanone groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanone groups can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1,1’-(5-Bromo-1,3-phenylene)diethanone has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-(5-Bromo-1,3-phenylene)diethanone involves its interaction with specific molecular targets. The bromine atom and ethanone groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,1’-(5-Chloro-1,3-phenylene)diethanone
- 1,1’-(5-Fluoro-1,3-phenylene)diethanone
- 1,1’-(5-Iodo-1,3-phenylene)diethanone
Uniqueness
1,1’-(5-Bromo-1,3-phenylene)diethanone is unique due to the presence of the bromine atom, which imparts distinct chemical properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s reactivity, making it suitable for specific applications where other halogenated derivatives may not be as effective .
Properties
CAS No. |
120173-42-4 |
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Molecular Formula |
C10H9BrO2 |
Molecular Weight |
241.08 g/mol |
IUPAC Name |
1-(3-acetyl-5-bromophenyl)ethanone |
InChI |
InChI=1S/C10H9BrO2/c1-6(12)8-3-9(7(2)13)5-10(11)4-8/h3-5H,1-2H3 |
InChI Key |
NADWSIVMXBJLPV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)Br)C(=O)C |
Origin of Product |
United States |
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